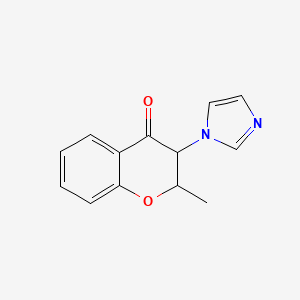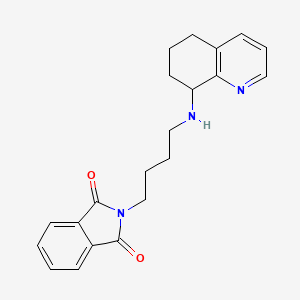
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
描述
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that combines elements of quinoline and isoindole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of 5,6,7,8-Tetrahydroquinolin-8-ylamine, which is then reacted with butylamine and isoindole-1,3-dione under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
科学研究应用
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
tert-Butyl N-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)carbamate: Shares a similar quinoline structure but differs in its functional groups.
N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines: These compounds have similar quinoline cores but are used as ligands in coordination chemistry.
Uniqueness
What sets (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione apart is its unique combination of quinoline and isoindole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2 |
InChI 键 |
RGWFFWNIIJWXKT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
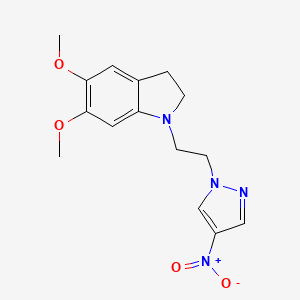
![Thiophene, 2-[(2-chloroethyl)thio]-](/img/structure/B8405398.png)
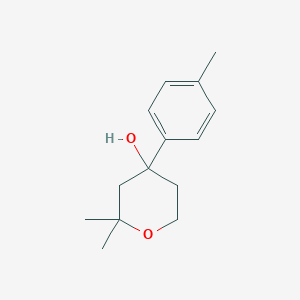
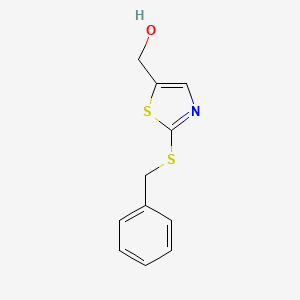
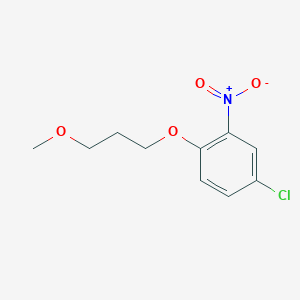
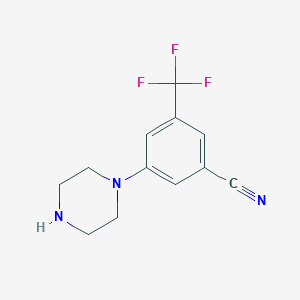
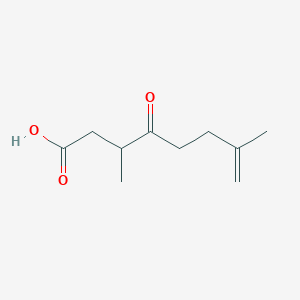
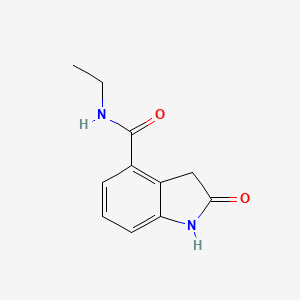
![Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester](/img/structure/B8405455.png)
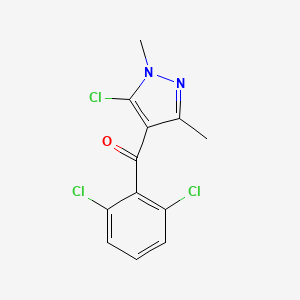
![1-(7-Bromo-benzo[1,3]dioxol-5-yl)-2-methyl-propan-1-ol](/img/structure/B8405478.png)
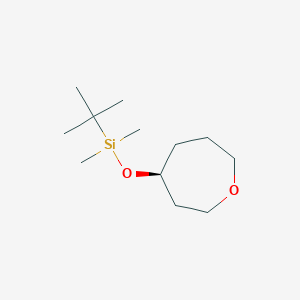
![Methyl 2-(benzyloxycarbonylamino)-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8405493.png)
